5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
Overview
Description
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the CAS Number: 27006-83-3 . It has a molecular weight of 193.03 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, a new process for the preparation of a known 1,3-dimethyl-5-fluoro-pyrazole-4-carboxanilide involves reacting 1,3-dimethyl-5-chloro-pyrazole-4-carbonyl chloride with a fluoride .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride is represented by the InChI Code: 1S/C6H6Cl2N2O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : A study by Datterl et al. (2010) described the synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones using 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, highlighting its utility in creating novel heterocyclic compounds (Datterl et al., 2010).
- Intermediate for Pyrazole Derivatives : Khutova et al. (2013) investigated the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, leading to the production of 5-chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride derivatives, showcasing its role as an intermediate in pyrazole chemistry (Khutova et al., 2013).
- Microwave-assisted Synthesis : Martins et al. (2003) utilized 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in the microwave-assisted synthesis of pyrazoles, demonstrating its effectiveness in modern, efficient synthesis techniques (Martins et al., 2003).
Applications in Organic Chemistry
- Development of Novel Pyrazole Derivatives : The work of Liming et al. (2003) focused on the reaction of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride with various amines, leading to new pyrazole derivatives, indicating its versatility in organic synthesis (Liming et al., 2003).
- Synthesis of Pyrazole-based Ligands : Grotjahn et al. (2002) described the synthesis of pyrazoles with functionalized side chains using 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, which are useful as ligands in various chemical reactions (Grotjahn et al., 2002).
Utility in Material Science
- Corrosion Inhibition Studies : A study by Ouali et al. (2013) explored the effectiveness of pyrazole derivatives, potentially derived from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, as corrosion inhibitors for steel in acidic environments, showcasing its application in material science (Ouali et al., 2013).
properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-3-4(6(8)11)5(7)10(2)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWMMJPXRWAZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471684 | |
Record name | 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
27006-83-3 | |
Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27006-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027006833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-1,3-dimethyl-1h-pyrazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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